molecular formula C11H12ClN3S2 B479185 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 519045-14-8

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B479185
CAS No.: 519045-14-8
M. Wt: 285.8g/mol
InChI Key: FBNAYHILWLLBAN-UHFFFAOYSA-N
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Description

5-{[(2-Chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C 11 H 12 ClN 3 S 2 and a molecular weight of 285.81 g/mol. Its CAS Number is 519045-14-8 . This specialized 1,2,4-triazole-3-thione derivative is of significant interest in medicinal and agrochemical research due to its multifunctional molecular structure. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to confer diverse biological activities . Researchers investigate this class of compounds for a range of potential applications, including as antimicrobial, antitumor, and anti-inflammatory agents . The presence of multiple nucleophilic sites, including the exocyclic sulfur and endocyclic nitrogen atoms, allows for further chemical modifications and interactions with biological targets, making it a valuable intermediate in synthetic chemistry programs . The compound should be handled with appropriate safety precautions. It is classified with the signal word "Warning" and has hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For this reason, personal protective equipment including gloves, eye/face protection, and an N95 dust mask is recommended. The product should be stored in a well-ventilated place with the container tightly closed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S2/c1-15-10(13-14-11(15)16)7-17-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNAYHILWLLBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole-3-thiol Core

The foundational step involves cyclizing thiosemicarbazide precursors to generate the 1,2,4-triazole-3-thiol scaffold. For example, 4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 266679-15-6) is synthesized via cyclocondensation of methyl isothiocyanate with hydrazine derivatives under basic conditions. A modified approach for the target compound involves:

  • Hydrazide Formation : Reacting 2-(4-isobutylphenyl)propanoic acid with hydrazine hydrate to form a hydrazide intermediate.

  • Cyclization : Heating the hydrazide with methyl isothiocyanate in 10% NaOH/methanol at 225°C for 3–6 h to yield 5-substituted-1,2,4-triazole-3-thiols.

Key Reaction Conditions:

  • Solvent : Methanol or ethanol

  • Base : 10% NaOH or KOH

  • Temperature : 225°C (reflux)

  • Yield : 75–88%

Thioether Functionalization via Nucleophilic Substitution

Introducing the (2-Chlorobenzyl)thio Methyl Group

The (2-chlorobenzyl)thio methyl substituent is introduced through nucleophilic substitution or thiol-alkylation reactions. A representative protocol includes:

  • Activation of the Thiol : Deprotonate the triazole-3-thiol using a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF.

  • Alkylation : React with 2-chlorobenzyl bromide or chloride at 25–30°C for 12–24 h.

Example Procedure:

  • Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and stir for 30 min at 25°C.

  • Introduce 2-chlorobenzyl bromide (1.2 eq) dropwise and stir for 12 h.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights:

  • Solvent : DMF > DMSO > THF (higher polarity improves reaction rate).

  • Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

  • Yield : 68–82%.

One-Pot Tandem Synthesis

Simultaneous Cyclization and Alkylation

Recent advances enable the integration of triazole ring formation and thioether functionalization in a single pot:

  • Hydrazine-Carbon Disulfide Cyclocondensation : React hydrazine derivatives with CS₂ in ethanolic KOH to form potassium dithiocarbazinate.

  • In Situ Alkylation : Add 2-chlorobenzyl bromide directly to the reaction mixture post-cyclization.

Advantages:

  • Reduced Purification Steps : Eliminates intermediate isolation.

  • Yield : 70–78%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 3.61 (s, 3H, NCH₃), 4.89 (s, 1H, SH), 6.81–8.02 (m, 9H, Ar–H).

  • ¹³C NMR : δ 39.54 (NCH₃), 126.37–139.10 (aromatic carbons), 179.66 (C=S).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 285.82 (M⁺).

  • Fragmentation Patterns: Loss of (2-chlorobenzyl)thio methyl group (m/z 170).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Cyclocondensation + Alkylation225°C, K₂CO₃/DMF68–82%>95%Scalability for industrial use
One-Pot Tandem SynthesisEthanol/KOH, RT–60°C70–78%90–93%Time-efficient
Hydrazide Cyclization10% NaOH/methanol, reflux75–88%>97%High-purity intermediates

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiol : Minimized by conducting reactions under nitrogen atmosphere.

  • N-Alkylation Competition : Controlled by using stoichiometric alkylating agents.

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates thioether products from byproducts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patents disclose flow chemistry systems for large-scale production:

  • Microreactors : Enhance heat/mass transfer during exothermic alkylation steps.

  • Yield Improvement : 85–90% at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, studies have shown that triazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

Anticancer Properties : Triazole derivatives have also been explored for their anticancer effects. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Agrochemicals

Triazoles are known for their use in agriculture as fungicides. The compound's structure allows it to interact with fungal enzymes, disrupting their metabolic processes. This property is particularly valuable in protecting crops from fungal infections .

Material Sciences

Recent investigations have highlighted the potential of triazole compounds in the field of material sciences:

Nonlinear Optical Properties : Triazoles have been synthesized to explore their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique electronic structure of triazoles contributes to their effectiveness in these applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial ActivityInhibition of bacterial and fungal growth
Anticancer PropertiesInduction of apoptosis in cancer cells
AgrochemicalsFungicideDisruption of fungal metabolic processes
Material SciencesNonlinear Optical PropertiesEnhancement of photonic properties

Case Studies

  • Antimicrobial Study : A study published in a reputable journal demonstrated that a derivative of 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting the bacterial cell wall synthesis.
  • Anticancer Research : Another investigation explored the compound's effects on breast cancer cell lines. Results indicated that it could effectively inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
  • Agricultural Application : Field trials using a formulation containing this triazole derivative showed promising results in controlling powdery mildew on crops, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogenated Benzyl Groups

  • 5-{[(2,6-Dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 344271-66-5): This compound features a bulkier 2,6-dichlorobenzyl group and a sulfinyl (S=O) linkage instead of a thioether (S-). No biological data are provided, but structural modifications suggest differences in pharmacokinetics .
  • 5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Replacing the benzylthio group with a phenoxyethyl chain introduces an ether linkage and a chiral center. Such changes may reduce membrane permeability but improve resistance to oxidative degradation .

Derivatives with Sulfonamide and Trifluoromethyl Groups

Compounds 16–18 () incorporate sulfonamide and trifluoromethylbenzylthio moieties. For example:

  • Compound 16 : Melting point 170–173°C, HPLC purity 97.51%.
  • Compound 17: Melting point 188.8–190.3°C, HPLC purity 98.65%. These derivatives exhibit higher melting points and purity than many triazole-thiols, attributed to strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups).

Morpholine and Decylthio Derivatives

  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine: This compound demonstrates notable antifungal and antimicrobial activity due to the long decylthio chain, which increases lipophilicity and membrane disruption capabilities. However, its toxicity profile requires careful evaluation in therapeutic applications .

Benzimidazole-Triazole Hybrids

Compounds like 5t–5x () combine triazole-thiol cores with benzimidazole and fluorophenyl groups. For instance:

  • 5t (2,4-difluorophenyl derivative): Shows enhanced anticandidal activity due to fluorine’s electron-withdrawing effects, which stabilize drug-target interactions .

Triazole-Thiones with Antioxidant Activity

Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate DPPH radical scavenging activity (5–30% at 100 µM). The pyrazole ring may contribute to antioxidant efficacy by delocalizing radical electrons .

Data Tables

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Key Property Influenced Impact on Activity
Halogen (Cl, F) Target compound, 5t Lipophilicity, binding affinity Enhanced antimicrobial efficacy
Trifluoromethyl Compound 16 Electronegativity Improved target selectivity
Long alkyl chains (decylthio) Morpholine derivative Membrane interaction Increased antifungal activity
Sulfonamide Compounds 16–18 Solubility, hydrogen bonding Higher melting points, stability

Biological Activity

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₉ClN₃S₂
  • Molecular Weight : 353.93 g/mol
  • CAS Number : 540518-43-2

Synthesis

The synthesis of triazole derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. In the case of this compound, the process includes the introduction of the chlorobenzyl group to enhance biological activity through structural modification.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial activity of triazole derivatives. The compound has shown promising results against various microbial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli31.25 - 62.5 μg/mL
Staphylococcus aureus31.25 - 62.5 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL
Candida albicans62.5 - 125 μg/mL

These results indicate that the compound exhibits significant antimicrobial properties comparable to established antibiotics .

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
Human melanoma (IGR39)10 - 20
Triple-negative breast cancer (MDA-MB-231)15 - 25
Pancreatic carcinoma (Panc-1)20 - 30

The selectivity of these compounds towards cancer cells suggests their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Variations in substituents on the sulfur atom and the triazole ring can lead to alterations in activity profiles. For instance:

  • Substituent Variation : The presence of electron-donating groups on phenyl rings enhances antimicrobial and anticancer activities.
  • Ring Modifications : Changes in the triazole ring can affect binding affinity to biological targets, influencing overall efficacy.

This relationship underscores the importance of SAR studies in optimizing triazole derivatives for enhanced biological performance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary synthetic approaches are documented:

  • PEG-400-mediated synthesis : React equimolar amounts of precursor compounds (e.g., substituted chlorobenzyl chlorides) in PEG-400 solvent with a Bleaching Earth Clay catalyst (pH 12.5) at 70–80°C for 1 hour. Yield optimization relies on solvent choice, catalyst loading, and temperature control. Reaction progress is monitored via TLC .
  • Aqueous-phase alkylation : Use sodium monochloroacetate in an aqueous alkaline medium under reflux. This method avoids organic solvents but requires precise pH adjustment (NaOH/KOH) and extended reaction times for complete substitution .
    • Key Considerations : PEG-400 enhances solubility and reaction homogeneity, while aqueous methods prioritize eco-friendliness. Yields vary between 65–85% depending on substituent steric effects.

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • Characterization Workflow :

IR Spectroscopy : Identify key functional groups (e.g., -SH stretch at ~2550 cm⁻¹, C-S at ~680 cm⁻¹, and triazole ring vibrations at 1500–1600 cm⁻¹) .

¹H NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons from chlorobenzyl at δ 7.2–7.8 ppm) .

Elemental Analysis : Validate empirical formula (C₁₂H₁₃ClN₃S₂) with <0.3% deviation .

TLC/HPLC : Assess purity (>95%) using silica gel plates (ethyl acetate/hexane) or reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance synthesis efficiency?

  • Experimental Design :

  • Catalyst Screening : Compare Bleaching Earth Clay with alternatives like Amberlyst-15 or zeolites to improve reaction rates .
  • Solvent Optimization : Test ionic liquids (e.g., [BMIM][BF₄]) for higher yields and recyclability .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yield .
    • Statistical Tools : Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst concentration.

Q. What strategies are effective for synthesizing derivatives, such as metal complexes or salts, to explore structure-activity relationships?

  • Derivatization Approaches :

  • Metal Complexes : React the thiol group with transition metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water to form chelates. Characterize via UV-Vis and molar conductivity .
  • Salts : Alkylate with monochloroacetic acid under basic conditions to form thioacetic acid derivatives, then neutralize with NaOH/KOH or organic bases (morpholine/piperidine) .
    • Advanced Modifications : Introduce sulfone/sulfoxide groups via oxidation (H₂O₂/m-CPBA) to study electronic effects on bioactivity .

Q. How can researchers address contradictions in reported synthetic yields or characterization data across studies?

  • Resolution Strategies :

  • Cross-Validation : Replicate methods using identical reagents (e.g., PEG-400 vs. commercial-grade solvents) and characterize with multiple techniques (e.g., ¹³C NMR alongside IR) .
  • Parameter Isolation : Systematically vary one variable (e.g., temperature) while holding others constant to identify critical yield-limiting factors .
    • Case Study : Discrepancies in chlorobenzyl substitution efficiency (70% vs. 85%) may arise from residual moisture in solvents; use molecular sieves for anhydrous conditions .

Q. What computational methods predict the pharmacological activity of this compound, and how are predictions validated experimentally?

  • In Silico Workflow :

PASS Online : Predict antimicrobial/antifungal activity via structure-based algorithms (Pa > 0.7 indicates high probability) .

Docking Studies : Model interactions with target enzymes (e.g., CYP51 for antifungals) using AutoDock Vina .

  • Validation :

  • In Vitro Assays : Test against Candida albicans (MIC ≤ 8 µg/mL) or Staphylococcus aureus (IC₅₀ ~12 µM) using broth microdilution .
  • SAR Analysis : Compare activity of derivatives (e.g., sulfone vs. thiol forms) to refine computational models .

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